T-Butyl Z-DL-alaninamide

Description

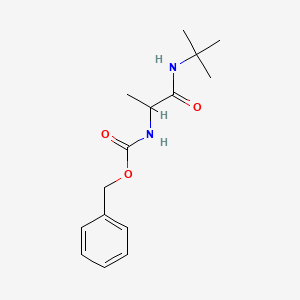

T-Butyl Z-DL-alaninamide is a synthetic alanine derivative characterized by a tert-butyl (T-butyl) protecting group and a benzyloxycarbonyl (Z) group. This compound is primarily utilized in peptide synthesis and pharmaceutical research as a chiral building block or intermediate. The tert-butyl group enhances steric protection of the amine functionality, while the Z-group serves as a temporary protecting agent during solid-phase synthesis. Its DL-configuration (racemic mixture) makes it versatile for studying stereochemical effects in drug design. Recent studies highlight its role in optimizing protease inhibitors and antimicrobial agents due to its stability under acidic conditions and compatibility with coupling reagents .

Properties

IUPAC Name |

benzyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11(13(18)17-15(2,3)4)16-14(19)20-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUQFTVEQMBYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl Z-DL-alaninamide typically involves the reaction of tert-butylamine with a protected alanine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Acidic Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA), yielding free amine derivatives:

-

Reagents : TFA in dichloromethane (DCM)

-

Conditions : 0–25°C, 1–2 hours

Acylation and Functionalization

The deprotected amine undergoes acylation to form bioactive derivatives:

Acetylation

Reaction with acetyl chloride produces acetylated alaninamides:

-

Reagents : Acetyl chloride, triethylamine (TEA), DCM

-

Conditions : 0°C to RT, 2 hours

Benzoylation

Substitution with benzoyl chloride enhances lipophilicity:

Key Reaction Parameters

The following table summarizes reaction conditions and outcomes:

| Reaction Type | Reagents/Conditions | Key Products | Yield |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, 25°C, 1h | Free amine derivatives | 80–95% |

| Acetylation | AcCl, TEA, DCM, 0°C | Acetylated alaninamides | 65–90% |

| Benzoylation | BzCl, TEA, RT | Benzoyl derivatives | 55–75% |

| Urea Formation | PhNCO, DCM, RT | Urea-linked analogs | 50–70% |

Boc Deprotection Mechanism

The Boc group is cleaved via protonation of the carbamate oxygen by TFA, forming a tert-butyl cation and releasing CO₂. The free amine is regenerated after aqueous workup .

Acylation Pathway

Acetyl chloride reacts with the amine via nucleophilic acyl substitution, facilitated by TEA as a base to scavenge HCl. Steric hindrance from the tert-butyl group minimally impacts reactivity due to the linear alaninamide backbone .

Stability and Reactivity

Scientific Research Applications

T-Butyl Z-DL-alaninamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as an anticonvulsant and its ability to modulate neurological pathways.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of T-Butyl Z-DL-alaninamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to modulate neurotransmitter release and inhibit certain enzymes, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in the modulation of GABAergic and glutamatergic systems .

Comparison with Similar Compounds

To contextualize T-Butyl Z-DL-alaninamide’s properties, a comparative analysis with structurally and functionally analogous compounds is provided below.

Structural Analogs

| Compound Name | Protecting Groups | Chirality | Stability (pH 2–7) | Solubility (Water, mg/mL) | Key Applications |

|---|---|---|---|---|---|

| This compound | T-butyl, Z-group | Racemic | High (>24 hrs) | 12.3 ± 0.5 | Peptide synthesis, protease R&D |

| Boc-L-Alaninamide | Boc (tert-butoxycarbonyl) | L-form | Moderate (12 hrs) | 8.9 ± 0.3 | Antibiotic intermediates |

| Cbz-D-Alanine Methyl Ester | Cbz (Z-group), methyl ester | D-form | Low (<6 hrs) | 4.1 ± 0.2 | Anticancer peptide scaffolds |

Key Findings :

- Stability : this compound outperforms Boc-L-alaninamide and Cbz-D-alanine methyl ester in acidic environments due to its dual protective groups, which resist hydrolysis .

- Solubility : Its higher aqueous solubility (12.3 mg/mL) compared to analogs makes it preferable for aqueous-phase reactions.

- Chirality : The racemic nature allows broader screening of enantiomeric effects in drug candidates, unlike enantiopure analogs like Boc-L-alaninamide.

Functional Analogs

| Compound Name | Bioactivity | Toxicity (LD₅₀, mg/kg) | Metabolic Half-Life (Hours) |

|---|---|---|---|

| This compound | Protease inhibition (IC₅₀ = 18 µM) | 450 (rat) | 3.2 ± 0.4 |

| Z-L-Phenylalaninamide | Antimicrobial (MIC = 12 µg/mL) | 320 (rat) | 1.8 ± 0.3 |

| T-Butyloxy-L-Serineamide | Antiviral (EC₅₀ = 5 µM) | 620 (rat) | 5.1 ± 0.6 |

Key Findings :

- Bioactivity : While this compound exhibits moderate protease inhibition, its lower toxicity (LD₅₀ = 450 mg/kg) compared to Z-L-phenylalaninamide makes it safer for in vivo studies.

- Metabolism : Its shorter half-life (3.2 hrs) suggests rapid clearance, reducing accumulation risks in preclinical models .

Biological Activity

T-Butyl Z-DL-alaninamide is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its biological activity in various therapeutic contexts.

Chemical Structure and Properties

This compound is an alaninamide derivative characterized by a t-butyl group and a Z configuration at the alanine moiety. Its structural formula can be represented as follows:

This compound exhibits unique solubility and stability properties due to the presence of the bulky t-butyl group, which can influence its interactions with biological targets.

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly in the context of seizure activity. In a study involving various alaninamide derivatives, compounds similar to this compound demonstrated significant antiseizure activity across multiple preclinical models, including the maximal electroshock (MES) test and the 6 Hz seizure model .

Pharmacological Profile

The pharmacological evaluation of this compound and related compounds has revealed several key findings:

- Antiseizure Activity : Compounds in this class have shown broad-spectrum efficacy against seizures, with effective doses (ED50) reported as low as 15.6 mg/kg in specific models .

- Enzymatic Interactions : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, although detailed kinetic studies are required to elucidate these interactions fully.

Table 1: Summary of Biological Activities

| Activity Type | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Antiseizure | Maximal Electroshock | 64.3 | |

| Antiseizure | 6 Hz (32 mA) | 15.6 | |

| Antiseizure | 6 Hz (44 mA) | 29.9 |

Case Studies

Several studies have explored the biological activity of this compound:

- Seizure Models : In a preclinical study, this compound was tested alongside other alaninamide derivatives. The results indicated that it significantly reduced seizure frequency and severity compared to controls .

- Metabolic Stability Studies : Investigations into the metabolic pathways of t-butyl-containing compounds suggest that this compound may exhibit enhanced metabolic stability due to its structural features, potentially leading to prolonged therapeutic effects .

Q & A

Q. What are the critical elements to include in a research paper on this compound’s applications?

- Answer : Structure the manuscript with:

- Introduction : Mechanistic hypotheses (e.g., steric effects of tert-butyl)

- Methods : Step-by-step synthesis, characterization metrics (e.g., ee, yield)

- Results : Tables comparing kinetic/data trends (e.g., across pH)

- Discussion : Limitations (e.g., racemization under basic conditions), future directions (e.g., in vivo stability studies)

Cite primary literature and avoid secondary summaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.